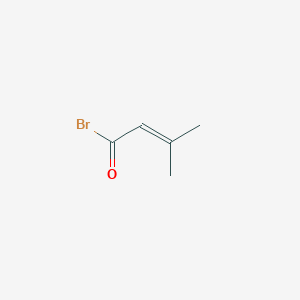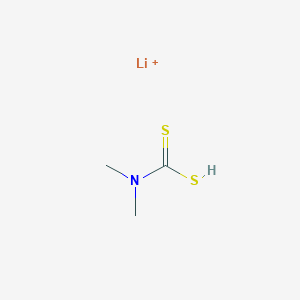
Lithium;dimethylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;dimethylcarbamodithioic acid is a chemical compound that combines lithium with dimethylcarbamodithioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;dimethylcarbamodithioic acid typically involves the reaction of dimethylcarbamodithioic acid with a lithium-containing reagent. One common method is to react dimethylcarbamodithioic acid with lithium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;dimethylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product. The reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
Lithium;dimethylcarbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of lithium;dimethylcarbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may interact with metal ions or thiol groups in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium diethyldithiocarbamate
- Sodium dimethylcarbamodithioate
- Potassium dimethylcarbamodithioate
Uniqueness
Lithium;dimethylcarbamodithioic acid is unique due to its specific combination of lithium and dimethylcarbamodithioic acid. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of lithium may enhance its stability or reactivity in certain reactions, making it a valuable reagent in specific applications.
Propriétés
Numéro CAS |
6332-55-4 |
|---|---|
Formule moléculaire |
C3H7LiNS2+ |
Poids moléculaire |
128.2 g/mol |
Nom IUPAC |
lithium;dimethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2.Li/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1 |
Clé InChI |
MJRXXQVZOMOCLX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN(C)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



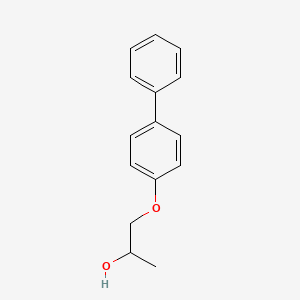

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
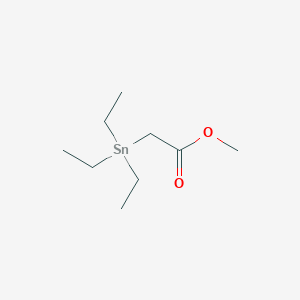

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
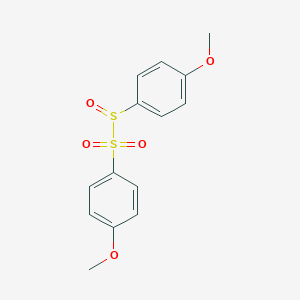
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
